molecular formula C17H11NO4 B2801954 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione CAS No. 1001048-70-9

2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione

Cat. No.: B2801954
CAS No.: 1001048-70-9
M. Wt: 293.278
InChI Key: RQJPVKUHXWUMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a benzo[3,4-D]1,3-dioxolen-5-ylamino group attached to an indane-1,3-dione core

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and organic materials.

Biology: In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or cellular processes.

Medicine: The compound has potential medicinal applications, such as in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, it can be utilized in the production of advanced materials, coatings, or as an intermediate in chemical manufacturing processes.

Safety and Hazards

2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione is intended for research use only and is not for human or veterinary use . There is no hazardous surcharge associated with this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between benzo[3,4-D]1,3-dioxolen-5-ylamine and indane-1,3-dione under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving rigorous purification steps to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Mechanism of Action

The mechanism by which 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione exerts its effects depends on its molecular targets and pathways involved. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride

  • 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

  • 2-Benzo(1,3)dioxol-5-ylmethylethylidene-malonic acid diethyl ester

Uniqueness: 2-((Benzo[3,4-D]1,3-dioxolen-5-ylamino)methylene)indane-1,3-dione stands out due to its specific structural features and potential applications. While similar compounds may share some structural similarities, the unique arrangement of functional groups in this compound contributes to its distinct properties and uses.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yliminomethyl)-3-hydroxyinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-16-11-3-1-2-4-12(11)17(20)13(16)8-18-10-5-6-14-15(7-10)22-9-21-14/h1-8,19H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQZSOKFIURURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N=CC3=C(C4=CC=CC=C4C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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